2-Oxo-3-(p-tolyl)-1,3-oxazolidine
Description
Properties
CAS No. |
5198-46-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-8-2-4-9(5-3-8)11-6-7-13-10(11)12/h2-5H,6-7H2,1H3 |
InChI Key |
CGDOGUUOMDFHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCOC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 1,3-Oxazolidine Derivatives
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 2, 3, and 5 of the oxazolidine ring, which significantly affect their physical, chemical, and biological properties:
Key Observations :
- Steric Effects : Bulky substituents (e.g., phenyl in compound 34) reduce ee% due to hindered stereochemical control during synthesis .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in compounds 33–35 enhances stability and modulates reactivity .
- Toxicity : Bis-oxazolidines (e.g., CAS 66204-44-2) exhibit moderate toxicity and corrosivity, linked to formaldehyde release upon hydrolysis .
Multi-Component Reactions (MCRs)
- Kinetic Resolution : The 2015 method by Hong et al. achieved high ee (up to 92%) via MCRs involving anilines, epoxides, and ethyl glyoxalate. This approach avoids traditional multi-step routes and leverages stereochemical control .
- SnCl₂-Catalyzed Synthesis : A 2024 protocol using SnCl₂, paraformaldehyde, and epoxides demonstrated moderate yields (60–85%) with excellent functional group tolerance. This method is greener but less enantioselective than kinetic resolution .
Single-Step vs. Cascade Reactions
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Oxo-3-(p-tolyl)-1,3-oxazolidine in academic research?
- Catalyst-free ring expansion : Aziridines can undergo ring expansion without catalysts to form 2-(2-oxoalkylidene)-1,3-oxazolidine derivatives. This method avoids metal contamination and simplifies purification (Scheme 35) .
- Domino reactions : Propargyl vinyl ethers (PVEs) react with primary amines under microwave heating to selectively form 1,3-oxazolidines. Adjusting reaction conditions (e.g., temperature, solvent) controls product selectivity .
- SnCl₂-catalyzed multicomponent coupling : Aniline, epoxide, and paraformaldehyde react under SnCl₂ catalysis to synthesize 1,3-oxazolidines. This method offers good functional group tolerance and uses paraformaldehyde as a C1 feedstock .
Q. How should researchers characterize the structural integrity of 2-Oxo-3-(p-tolyl)-1,3-oxazolidine?
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, sulfonyl-substituted oxazolidines show distinct shifts for methyl groups (δ 2.4–2.6 ppm for CH₃SO₂) .
- X-ray crystallography : ORTEP-3 software enables precise determination of bond lengths, angles, and stereochemistry. For example, (4S)-4-benzyl derivatives exhibit chair conformations in crystal structures .
Q. What safety protocols are recommended for handling oxazolidine derivatives?
- Toxicity mitigation : Oxazolidines are moderate acute toxins (oral/dermal/inhalation) and skin sensitizers. Use PPE (gloves, goggles) and work in fume hoods. Avoid neat solutions to reduce corrosivity .
- Environmental precautions : Moderate aquatic toxicity necessitates proper waste disposal. Hydrolysis products (e.g., formaldehyde) require monitoring in aqueous solutions .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in oxazolidine synthesis?
- Temperature effects : Higher temperatures favor cyclization over open-chain products. For example, reactions of polyhalogenated nitrobutadienes with bisnucleophiles yield oxazolidines at >80°C but linear thiolated dienes at lower temperatures .
- pH and concentration : Aqueous oxazolidine solutions exist in dynamic equilibrium with formaldehyde and HPA. Adjusting pH (e.g., buffering to 5–6) stabilizes the oxazolidine form .
Q. What strategies exist for designing oxazolidine-based COX-2 inhibitors?
- Pharmacophore placement : Introduce methylsulfonyl groups at C-2 to enhance COX-2 selectivity. Molecular docking shows the para-SO₂Me group fits into the enzyme's secondary pocket .
- Structure-activity relationship (SAR) : Replace the oxazolidine ring with thiazolidine or piperidine analogs to modulate potency. In vitro COX-2 inhibition assays (e.g., enzyme-linked immunosorbent assays) validate selectivity .
Q. What methodological challenges arise in determining the physico-chemical properties of oxazolidines?
- Dynamic equilibrium : Aqueous solutions contain oxazolidine, formaldehyde, and hexahydrotriazine (HPA), complicating property measurement. Use ¹H NMR to quantify equilibrium composition under varying conditions .
- Stereochemical analysis : Cis/trans isomerism in sulfonyl-substituted oxazolidines requires chiral HPLC or NOE spectroscopy for resolution .
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